molecular formula C8H5BrN2O B3036601 5-Bromo-2-(1,3-oxazol-5-yl)pyridine CAS No. 380380-74-5

5-Bromo-2-(1,3-oxazol-5-yl)pyridine

Cat. No. B3036601
Key on ui cas rn: 380380-74-5
M. Wt: 225.04 g/mol
InChI Key: JIFHUVARPDLYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029409B2

Procedure details

To a stirred suspension of 5-bromopicolinaldehyde (0.412 g, 2.215 mmol, Tetrahedron Letters 2008, 64, 3794-3801) and potassium carbonate (0.3358 g, 2.43 mmol, Rankem) in MeOH (20 mL) was added toluenesulphonylmethyl isocyanide (0.4757 g, 2.43 mmol). The reaction mixture was heated to reflux for about 4 h. The reaction mixture diluted with water (100 mL) and the product was extracted with EtOAc (2×75 mL). The combined organic layers were washed successively with water (2×50 mL) and brine (1×50 mL), dried over sodium sulphate and evaporated to dryness. The crude material obtained was purified by silica gel column chromatography eluted with 10% EtOAC in hexane. Relevant fractions containing the target compound were combined and evaporated to dryness under reduced pressure to afford 5-(5-bromopyridin-2-yl)oxazole as an off white solid 0.35 g (70.2%), 1H NMR (400 MHz, DMSO): δ 8.7 (d, J=2.4 Hz, 1H), 8.57 (s, 1H), 8.2 (dd, J=8.4 Hz, 1H), 7.8 (s, 1H), 7.7 (d, J=8.8 Hz, 1H), MS m/z: 226 (M+H)+.
Quantity
0.412 g
Type
reactant
Reaction Step One
Quantity
0.3358 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
toluenesulphonylmethyl isocyanide
Quantity
0.4757 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
70.2%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].C1(C)C(S([CH2:25][N+:26]#[C-:27])(=O)=O)=CC=CC=1>CO.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][CH:27]=[N:26][CH:25]=2)=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.412 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C=O
Name
Quantity
0.3358 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
toluenesulphonylmethyl isocyanide
Quantity
0.4757 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (2×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed successively with water (2×50 mL) and brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude material obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with 10% EtOAC in hexane
ADDITION
Type
ADDITION
Details
Relevant fractions containing the target compound
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1=CN=CO1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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